molecular formula C9H8Br2O4 B2924552 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid CAS No. 446278-49-5

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid

Cat. No.: B2924552
CAS No.: 446278-49-5
M. Wt: 339.967
InChI Key: RUHTXCNDIRSPCB-UHFFFAOYSA-N
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Description

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid is a chemical compound with the molecular formula C9H8Br2O4 and a molecular weight of 339.97 g/mol . It is characterized by the presence of two bromine atoms, a methoxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid typically involves the bromination of 2-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, debrominated derivatives, and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-methoxyphenoxy)acetic acid: Lacks one bromine atom compared to 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid.

    2-(4,5-Dichloro-2-methoxyphenoxy)acetic acid: Contains chlorine atoms instead of bromine atoms.

    2-(4,5-Dimethoxyphenoxy)acetic acid: Contains methoxy groups instead of bromine atoms.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The combination of bromine atoms and a methoxy group provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4,5-dibromo-2-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O4/c1-14-7-2-5(10)6(11)3-8(7)15-4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHTXCNDIRSPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OCC(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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